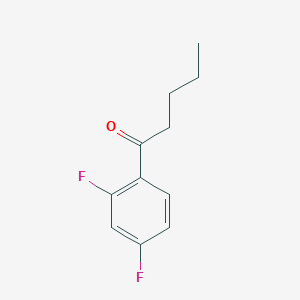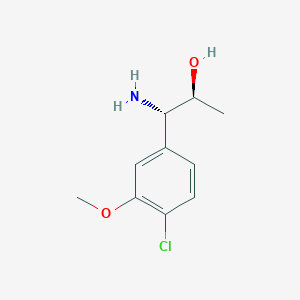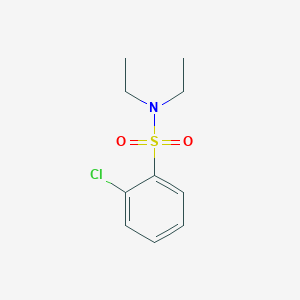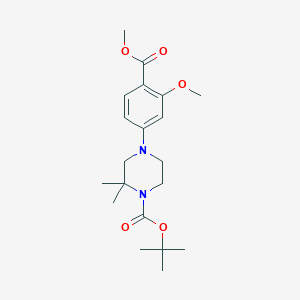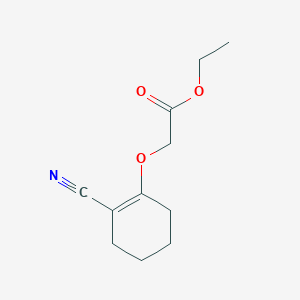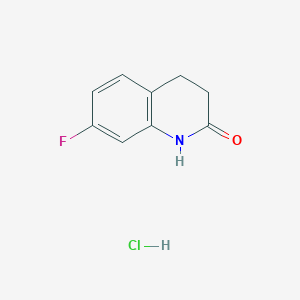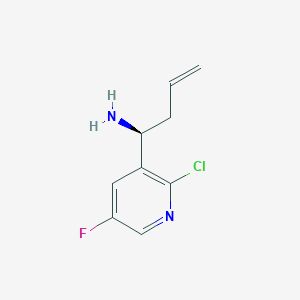![molecular formula C11H18N2O B13055087 (3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a chiral compound with significant applications in various fields of scientific research. This compound features a hydroxyl group, an amino group, and a dimethylamino-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde and (S)-alanine.
Reaction Steps:
Purification: The product is purified using recrystallization or chromatography techniques to obtain (S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used for mild oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL: The enantiomer of the compound with different stereochemistry.
3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol: The non-chiral version without the hydrochloride salt.
Uniqueness
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or non-chiral counterparts.
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m0/s1 |
Clave InChI |
KBQFPVDQHQRZGX-NSHDSACASA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)[C@H](CCO)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
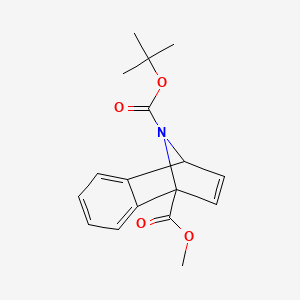
![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
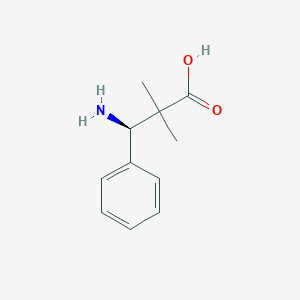
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

